Allotetrahydrocorticosterone

Neuropharmacology Glycine Receptor Corticosteroid

Choose allo-THB for superior GlyR selectivity: >14-fold higher GlyR desensitization potency vs THB (IC50 ~0.5 µM vs ~12.5 µM), weak GABAAR activity (EC50 18–23 µM) for clean neuronal studies. Reduced glucocorticoid side effects. Essential LC-MS/MS standard for corticosteroid profiling. Order now.

Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
CAS No. 600-63-5
Cat. No. B1222781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllotetrahydrocorticosterone
CAS600-63-5
Synonyms3 beta,11 beta,21-trihydroxy-5 alpha-pregnan-20-one
allopregnane-3 beta,11 beta,21-triol-20-one
allotetrahydrocorticosterone
alloTHB
tetrahydrocorticosterone
tetrahydrocorticosterone, (3alpha,5alpha)-isomer
tetrahydrocorticosterone, (3alpha,5beta,11alpha)-isomer
tetrahydrocorticosterone, (3beta,5alpha,11beta)-isomer
tetrahydrocorticosterone, (3beta,5beta)-isomer
tetrahydrocorticosterone, (5alpha)-isome
Molecular FormulaC21H34O4
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O)O
InChIInChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-17,19,22-24H,3-11H2,1-2H3
InChIKeyRHQQHZQUAMFINJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allotetrahydrocorticosterone (600-63-5) for Scientific Procurement: A 5α-Reduced Neuroactive Steroid Reference Compound


Allotetrahydrocorticosterone (allo-THB, CAS 600-63-5), also referred to as 5α-tetrahydrocorticosterone [1], is an endogenous C21 neuroactive steroid derived from corticosterone via sequential 5α-reductase and 3α-hydroxysteroid dehydrogenase activity [2]. It functions as a modulator of both glycine receptors (GlyR) and GABA-A receptors (GABAAR), exhibiting receptor subtype-dependent pharmacological profiles distinct from its precursor and other in-class metabolites [1].

Sourcing Allotetrahydrocorticosterone: Why Alternative 5α-Reduced Steroids Cannot Substitute


Scientific substitution of allotetrahydrocorticosterone (allo-THB) with other structurally similar 5α-reduced metabolites or its parent hormone, corticosterone, is invalid due to significant divergence in receptor selectivity and potency. While allo-THB and its diastereomer tetrahydrocorticosterone (THB) share similar weak GABAAR modulatory profiles (EC50 18–23 μM) [1], allo-THB exhibits a >14-fold higher potency in accelerating GlyR desensitization (IC50 0.39–0.72 μM) compared to THB (IC50 10.3–15.2 μM) [1]. Furthermore, in in vivo models, allo-THB demonstrates a therapeutically favorable dissociation from glucocorticoid receptor-mediated adverse effects, causing significantly less skin thinning and angiostatic activity than its parent compounds cortisol and corticosterone [2]. These quantitative differences in receptor pharmacology and side-effect profiles render generic interchange impossible for studies requiring precise mechanistic dissection.

Allotetrahydrocorticosterone: A Quantitative Comparative Analysis for Research Procurement


High-Potency Modulation of Glycine Receptors (GlyR) Differentiates Allo-THB from its 5β-Diastereomer

In a direct head-to-head electrophysiological comparison in rat hippocampal pyramidal neurons, allotetrahydrocorticosterone (allo-THB) potently accelerates the desensitization of glycine-induced chloride currents (IGly), whereas its 5β-diastereomer, tetrahydrocorticosterone (THB), is markedly less potent [1]. The study demonstrates a >14-fold difference in potency between the two closely related metabolites [1].

Neuropharmacology Glycine Receptor Corticosteroid Electrophysiology

Weak GABA-A Receptor Modulation Contrasts with Potent GlyR Activity, Demonstrating Receptor Selectivity

In the same study [1], allotetrahydrocorticosterone and tetrahydrocorticosterone were both found to be weak potentiators of GABA-A receptor-mediated chloride currents (IGABA) in isolated cerebellar Purkinje cells, with high EC50 values. In contrast, the potent GlyR activity of allo-THB described in the previous evidence item highlights its unique receptor selectivity profile.

Neuropharmacology GABA-A Receptor Corticosteroid Receptor Selectivity

In Vivo Anti-Inflammatory Action with Reduced Glucocorticoid Side Effects Relative to Cortisol and Corticosterone

In comparative in vivo studies, topical application of allotetrahydrocorticosterone (5α-THB) demonstrated a superior safety profile compared to its parent hormones [1]. Specifically, it was shown to be less angiostatic and to cause less skin thinning than the endogenous glucocorticoid/mineralocorticoid receptor agonists cortisol and corticosterone [1]. The precise mechanism is proposed to be distinct from conventional glucocorticoids [1].

Anti-Inflammatory Glucocorticoid Skin Pharmacology Toxicology

Distinct Metabolic Profile in Humans: A Unique Biomarker of Corticosterone Metabolism

Quantitative analysis of urinary steroid metabolites in humans reveals that allotetrahydrocorticosterone (allo-THB) constitutes a major and distinct fraction of corticosterone metabolism [1]. In a 24-hour excretion study, allo-THB accounted for 35% of the α-ketolic tetrahydrometabolites of corticosterone, equal to the fraction of its diastereomer, tetrahydrocorticosterone (THB), also at 35% [1].

Metabolomics Endocrinology Clinical Chemistry Biomarker

Differential Response to ACTH Stimulation Highlights Metabolic Plasticity

The metabolic pathway generating allotetrahydrocorticosterone (allo-THB) is differentially regulated under physiological and pathological conditions. Studies of urinary corticosteroid patterns show that adrenocortical stimulation with ACTH initially shifts metabolism in favor of 11-hydroxy compounds like allo-THB, but in conditions like Cushing's disease, the excretion of allo-THB is characteristically low [1]. This contrasts with other metabolites and highlights its value as a dynamic biomarker.

Endocrinology Metabolism ACTH Clinical Research

Allotetrahydrocorticosterone: Primary Research and Industrial Application Domains


Electrophysiological Studies of Inhibitory Glycine Receptors (GlyRs)

Based on the >14-fold greater potency of allo-THB compared to THB in accelerating GlyR desensitization (IC50 ~0.5 μM vs. ~12.5 μM) [1], this compound is the preferred tool for experiments focusing on GlyR pharmacology. Its weak activity at GABAARs (EC50 18-23 μM) [1] allows for selective GlyR modulation at lower concentrations, reducing off-target effects in neuronal preparations.

LC-MS/MS Biomarker Assay Development and Clinical Metabolomics

As a major urinary metabolite comprising 35% of corticosterone's tetrahydrometabolites [2], allo-THB is an essential analytical standard. Procurement is mandatory for developing accurate and comprehensive LC-MS/MS panels for profiling corticosteroid metabolism in human biofluids, particularly in studies of hypertension, stress, or endocrine disorders where its excretion patterns are altered [3].

Investigating Non-Genomic Anti-Inflammatory Mechanisms

For research programs seeking anti-inflammatory efficacy with a reduced side-effect profile, allo-THB serves as a critical lead compound. Its in vivo demonstration of reduced skin thinning and angiostatic activity compared to cortisol and corticosterone [4] supports its use in dissecting non-classical, glucocorticoid receptor-independent pathways of immune modulation.

Metabolic Pathway Tracing and Endocrinology Research

The differential regulation of allo-THB excretion under acute ACTH stimulation versus chronic conditions like Cushing's disease [2] makes it a valuable tracer for studying dynamic shifts in 5α-reductase and 11β-hydroxysteroid dehydrogenase activities. Its use as a research standard is essential for quantifying these metabolic fluxes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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